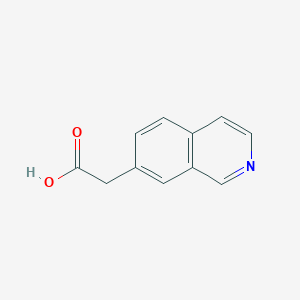

2-(Isoquinolin-7-yl)acetic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-isoquinolin-7-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-8-1-2-9-3-4-12-7-10(9)5-8/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJFHYRZQJSTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475915 | |

| Record name | 2-(isoquinolin-7-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188111-64-0 | |

| Record name | 2-(isoquinolin-7-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Isoquinolin 7 Yl Acetic Acid

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound is critically dependent on the availability of appropriately functionalized precursors. The primary approach involves the preparation of a 7-substituted isoquinoline (B145761) that can be subsequently elaborated to introduce the acetic acid moiety.

Synthesis of 7-Substituted Isoquinoline Intermediates

The synthesis of 7-substituted isoquinolines can be achieved through various established methods for constructing the isoquinoline ring system, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These methods typically start from substituted β-phenylethylamines or benzaldehydes, allowing for the regioselective placement of substituents on the benzene (B151609) ring of the isoquinoline core.

A common and versatile precursor for introducing functionality at the 7-position is 7-bromoisoquinoline (B118868) . This intermediate is commercially available and serves as an excellent substrate for a variety of cross-coupling reactions. Alternatively, 7-bromoisoquinoline can be synthesized through classical isoquinoline synthesis routes starting from a bromine-substituted aromatic precursor.

Another key intermediate is 7-cyanoisoquinoline . This can be prepared from 7-bromoisoquinoline via nucleophilic substitution using a cyanide source, often catalyzed by a palladium or copper catalyst. The cyano group is a valuable functional handle as it can be directly hydrolyzed to a carboxylic acid.

7-Formylisoquinoline represents another important precursor. Its synthesis can be accomplished through the oxidation of a 7-methylisoquinoline (B1584925) or by formylation of the isoquinoline ring system under specific conditions. The aldehyde functionality allows for the introduction of the two-carbon side chain through various olefination reactions.

Introduction of the Acetic Acid Moiety via C-C Bond Formation

With a suitable 7-substituted isoquinoline in hand, the next critical step is the formation of a carbon-carbon bond to introduce the acetic acid side chain or a precursor thereof.

Palladium-Catalyzed Cross-Coupling Approaches to Aryl- and Heteroarylacetates

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-C bonds. Starting from 7-bromoisoquinoline , several strategies can be envisioned.

One plausible approach is a Heck reaction with an acrylic acid ester, such as ethyl acrylate. This reaction would yield an ethyl (E)-3-(isoquinolin-7-yl)acrylate. Subsequent reduction of the double bond would provide ethyl 2-(isoquinolin-7-yl)acetate, which can then be hydrolyzed to the desired carboxylic acid.

Another strategy involves the Sonogashira coupling of 7-bromoisoquinoline with a protected acetylene, such as trimethylsilylacetylene. The resulting 7-((trimethylsilyl)ethynyl)isoquinoline (B1401429) can be deprotected and then subjected to hydration and oxidation of the terminal alkyne to yield the carboxylic acid.

A more direct approach could involve a palladium-catalyzed coupling of 7-bromoisoquinoline with a malonate derivative, followed by decarboxylation to yield the acetic acid ester.

| Reaction | Starting Material | Reagent | Intermediate |

| Heck Reaction | 7-Bromoisoquinoline | Ethyl acrylate | Ethyl (E)-3-(isoquinolin-7-yl)acrylate |

| Sonogashira Coupling | 7-Bromoisoquinoline | Trimethylsilylacetylene | 7-((Trimethylsilyl)ethynyl)isoquinoline |

Strecker-Type or Related Cyanation/Hydrolysis Pathways

This methodology typically begins with an intermediate that can be converted to a nitrile, which is then hydrolyzed.

Starting from 7-bromoisoquinoline , a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide or potassium cyanide can yield 7-cyanoisoquinoline . The subsequent hydrolysis of the nitrile group under acidic or basic conditions would furnish the corresponding carboxylic acid, although this would yield isoquinoline-7-carboxylic acid, not the target acetic acid derivative.

A more relevant pathway would involve a precursor with a one-carbon handle at the 7-position, such as 7-(bromomethyl)isoquinoline (B129130) . This could be synthesized from 7-methylisoquinoline via radical bromination. Reaction of 7-(bromomethyl)isoquinoline with sodium or potassium cyanide would produce 2-(isoquinolin-7-yl)acetonitrile. The final step would be the hydrolysis of this nitrile to afford 2-(isoquinolin-7-yl)acetic acid.

| Starting Material | Key Transformation | Intermediate | Final Product |

| 7-(Bromomethyl)isoquinoline | Cyanation | 2-(Isoquinolin-7-yl)acetonitrile | This compound |

| 7-(Bromomethyl)isoquinoline | Hydrolysis | - | This compound |

Direct Alkylation of Isoquinoline Derivatives

Directly alkylating the isoquinoline ring at the 7-position is challenging due to the inherent reactivity of the heterocyclic system. However, under specific conditions, it might be possible. A more feasible approach is the alkylation of a pre-functionalized isoquinoline.

For instance, the formation of a Grignard reagent or an organolithium species from 7-bromoisoquinoline would allow for subsequent reaction with an electrophile like ethyl chloroacetate. However, the stability of such organometallic intermediates of isoquinoline can be a concern.

Alternatively, the deprotonation of 7-methylisoquinoline at the methyl group using a strong base like lithium diisopropylamide (LDA) would generate a nucleophilic species. This anion could then react with an electrophile such as diethyl carbonate to introduce the ester functionality, which upon hydrolysis and decarboxylation would lead to the desired acetic acid.

Optimization of Reaction Conditions and Yields

The efficiency of the synthetic routes described above is highly dependent on the optimization of various reaction parameters.

In palladium-catalyzed cross-coupling reactions , the choice of the palladium catalyst, ligand, base, solvent, and temperature is crucial. For instance, in Heck reactions, phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky phosphines can influence the catalytic activity and selectivity. The choice of base, typically an amine like triethylamine (B128534) or an inorganic base like potassium carbonate, is also critical for regenerating the active palladium(0) catalyst.

For cyanation reactions , the catalyst system (e.g., Pd(PPh₃)₄ or CuI) and the cyanide source (e.g., KCN, NaCN, Zn(CN)₂) must be carefully selected to ensure high conversion and avoid side reactions. The solvent, often a polar aprotic solvent like DMF or DMSO, also plays a significant role.

In hydrolysis reactions of nitriles or esters, the concentration of the acid or base and the reaction temperature and time are key parameters to control to ensure complete conversion without degradation of the isoquinoline core.

The optimization of these conditions is typically achieved through systematic screening of different parameters to identify the combination that provides the highest yield and purity of the desired product. Detailed experimental data from such optimization studies would provide valuable insights for the scale-up and practical application of these synthetic methodologies.

Catalyst Screening and Ligand Effects

The construction of the isoquinoline core and the subsequent introduction of the acetic acid moiety at the 7-position can be achieved through various palladium-catalyzed cross-coupling reactions. The choice of catalyst and ligand is paramount in achieving high yields and selectivity. While specific data for the direct synthesis of this compound is not extensively reported in publicly available literature, insights can be drawn from the synthesis of analogous isoquinoline derivatives.

Palladium complexes are the catalysts of choice for reactions such as the Heck and Sonogashira couplings, which can be employed to build the carbon framework necessary for the target molecule. For instance, the Heck reaction can be utilized to couple a 7-haloisoquinoline with a suitable vinyl derivative, which can then be converted to the acetic acid side chain. Similarly, a Sonogashira coupling of a 7-haloisoquinoline with a protected acetylene, followed by hydration and oxidation, can yield the desired product.

The efficiency of these catalytic systems is highly dependent on the nature of the ligands coordinated to the palladium center. Ligands modify the electronic and steric environment of the metal, influencing its catalytic activity, stability, and selectivity.

Table 1: Representative Catalyst and Ligand Systems in Isoquinoline Synthesis

| Catalyst Precursor | Ligand | Reaction Type | Substrate Example | Product Yield (%) | Reference |

| Pd(OAc)₂ | P(o-tol)₃ | Heck | 7-Bromoisoquinoline | Not specified | organic-chemistry.org |

| [PdCl₂(NH₂CH₂COOH)₂] | Glycine | Suzuki-Miyaura | Aryl halides | High | nih.gov |

| Pd(OAc)₂ | Tri(1-adamantyl)phosphine | Suzuki-Miyaura | p-Chlorophenyl triflate | High selectivity | rsc.org |

Note: The data in this table is for analogous reactions in isoquinoline and related heterocyclic synthesis and is intended to be illustrative of the types of catalyst systems employed.

Solvent and Temperature Influence on Reaction Efficacy

The selection of an appropriate solvent and the optimization of the reaction temperature are critical parameters that significantly impact the efficacy of the synthesis of this compound. These factors influence reactant and catalyst solubility, reaction rates, and in some cases, product selectivity.

Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and dioxane are commonly employed in palladium-catalyzed cross-coupling reactions. The choice of solvent can affect the stability of the catalytic species and the rate of the reaction. For instance, in Sonogashira couplings, DMF is often a good solvent choice due to its ability to dissolve a wide range of organic and inorganic compounds.

Temperature plays a crucial role in overcoming the activation energy barrier of the reaction. While higher temperatures generally lead to faster reaction rates, they can also promote side reactions and catalyst decomposition. Therefore, a careful optimization of the temperature is necessary to achieve a balance between reaction speed and product purity. For many palladium-catalyzed couplings, temperatures in the range of 80-120°C are typical.

Table 2: Influence of Solvent and Temperature on a Model Heck Reaction

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| DMF | 100 | 12 | 85 |

| Acetonitrile | 80 | 24 | 70 |

| Dioxane | 100 | 18 | 75 |

| Toluene | 110 | 24 | 65 |

Note: This data is hypothetical and for illustrative purposes to show the potential impact of solvent and temperature on a typical Heck reaction for isoquinoline synthesis.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key aspects include the use of less hazardous solvents, the development of recyclable catalysts, and the improvement of atom economy.

Recent research in isoquinoline synthesis has explored the use of more environmentally benign solvents, such as water or ionic liquids, to replace traditional volatile organic compounds (VOCs). For example, Suzuki-Miyaura reactions have been successfully carried out in neat water at room temperature using a water-soluble palladium-glycine complex. nih.gov

The development of heterogeneous or recyclable homogeneous catalysts is another cornerstone of green synthesis. Nanoparticle catalysts and polymer-supported catalysts are being investigated for their potential to be easily separated from the reaction mixture and reused, thereby reducing waste and catalyst cost. nih.govcetjournal.it For instance, nanocatalyzed protocols are being developed for the synthesis of quinoline (B57606) and isoquinoline derivatives. nih.govacs.org

Scale-Up Considerations for Laboratory and Pilot Production

The transition from laboratory-scale synthesis to pilot and industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key considerations for scale-up include:

Process Safety: A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential risks associated with the handling of reagents, intermediates, and solvents at a larger scale.

Heat Transfer: Exothermic reactions need to be carefully managed to prevent thermal runaways. The design of the reactor and the cooling systems are critical for maintaining temperature control.

Mass Transfer: Efficient mixing is crucial to ensure homogeneity and maximize reaction rates, especially in heterogeneous reaction mixtures.

Reagent and Solvent Selection: The cost, availability, and environmental impact of all materials become more significant at a larger scale. The use of more economical and greener alternatives is often a priority. google.com

Purification: The method of purification needs to be scalable. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and solvent consumption.

Process Analytical Technology (PAT): The implementation of in-process monitoring can help to ensure consistent product quality and optimize reaction parameters in real-time.

Patents related to the synthesis of substituted isoquinoline compounds highlight the importance of process optimization for large-scale production, including the control of reaction parameters and the isolation of the final product. googleapis.com

Structural Elucidation and Spectroscopic Analysis of 2 Isoquinolin 7 Yl Acetic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 2-(isoquinolin-7-yl)acetic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of its proton (¹H) and carbon (¹³C) signals, confirming the connectivity and spatial arrangement of the atoms.

1D NMR (¹H, ¹³C) Chemical Shift Analysis and Signal Assignment

In the ¹H NMR spectrum, distinct signals are expected for the protons of the isoquinoline (B145761) ring system and the methylene (B1212753) protons of the acetic acid side chain. The aromatic protons would appear in the downfield region, typically between δ 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns dictated by their position on the isoquinoline ring and the electronic effects of the nitrogen atom and the acetic acid substituent. The methylene protons of the acetic acid group (-CH₂COOH) would likely appear as a singlet in the range of δ 3.5-4.0 ppm. The acidic proton of the carboxyl group would be observed as a broad singlet at a more downfield chemical shift, often above δ 10 ppm, and its position can be concentration-dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 170-180 ppm. The carbons of the isoquinoline ring would appear in the aromatic region (δ 120-160 ppm), with the carbon attached to the nitrogen atom showing a characteristic downfield shift. The methylene carbon of the acetic acid side chain would be found in the aliphatic region, likely between δ 35 and 45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 | ~9.0 (s) | - |

| H-3 | ~8.4 (d) | - |

| H-4 | ~7.6 (d) | - |

| H-5 | ~7.8 (d) | - |

| H-6 | ~7.5 (dd) | - |

| H-8 | ~8.0 (s) | - |

| -CH₂- | ~3.8 (s) | ~40 |

| -COOH | >10 (br s) | - |

| C-1 | - | ~152 |

| C-3 | - | ~143 |

| C-4 | - | ~120 |

| C-4a | - | ~136 |

| C-5 | - | ~128 |

| C-6 | - | ~127 |

| C-7 | - | ~135 |

| C-8 | - | ~129 |

| C-8a | - | ~128 |

| -CH₂- | - | ~40 |

| -COOH | - | ~175 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the structure, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin coupling networks, helping to identify adjacent protons within the isoquinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the regiochemistry of the substitution on the isoquinoline ring by observing through-space interactions between protons on the acetic acid side chain and nearby protons on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. For this compound (C₁₁H₉NO₂), the expected monoisotopic mass is 187.0633 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ with a measured m/z value extremely close to the calculated value for C₁₁H₁₀NO₂⁺ (188.0706). The high accuracy of the mass measurement allows for the unambiguous confirmation of the elemental composition.

Table 2: Predicted HRMS Data for this compound

| Adduct | Calculated m/z |

| [M+H]⁺ | 188.0706 |

| [M+Na]⁺ | 210.0525 |

| [M-H]⁻ | 186.0560 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid and the isoquinoline ring system.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching bands. A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration of the carboxylic acid. The aromatic C-H stretching vibrations of the isoquinoline ring would appear around 3000-3100 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic system would be observed in the 1450-1620 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Aromatic Ring | C=C and C=N stretch | 1450-1620 |

| Methylene Group | C-H stretch | 2850-2960 |

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Based on the structure of this compound, several key intermolecular interactions would be expected to govern its crystal packing. The carboxylic acid functional group is a strong hydrogen bond donor and acceptor. Therefore, it is highly probable that the molecules would form hydrogen-bonded dimers in the solid state, with two molecules linked by strong O-H···O hydrogen bonds between their carboxylic acid groups.

Conformational Analysis in the Crystalline State

A definitive understanding of the three-dimensional arrangement of this compound in the solid state is currently hindered by the absence of single-crystal X-ray diffraction data in the published literature. This lack of experimental crystallographic information means that a detailed analysis of its specific bond lengths, bond angles, and intermolecular interactions within a crystal lattice cannot be precisely determined at this time.

However, insights into the potential solid-state behavior of this compound can be inferred from the crystallographic studies of analogous isoquinoline and carboxylic acid derivatives. For instance, isoquinoline-3-carboxylic acid has been observed to form a monoclinic crystal system with the space group P2₁/c. A common structural motif in the solid state of carboxylic acids is the formation of centrosymmetric hydrogen-bonded dimers, which create characteristic R²₂(8) ring motifs. It is plausible that this compound could adopt a similar dimeric structure in its crystalline form, driven by hydrogen bonding between the carboxylic acid groups of two molecules.

Chiroptical Properties

The compound this compound is an achiral molecule. It does not possess any stereogenic centers, and its structure is superimposable on its mirror image. As a result, it does not exhibit enantiomerism and is optically inactive. Therefore, chiroptical properties, which are characteristic of chiral molecules and their interactions with plane-polarized light (such as optical rotation and circular dichroism), are not applicable to this compound. Enantiomeric studies, which involve the separation and characterization of enantiomers, are consequently not relevant for this compound.

Interactive Data Tables

Since no specific experimental spectroscopic data for this compound has been found in the literature, the following tables provide predicted or typical spectroscopic data based on the analysis of its functional groups and related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) |

| Methylene (-CH₂-) | ~3.8 | Singlet |

| Isoquinoline Aromatic Protons | 7.5 - 9.0 | Multiplets |

Note: The exact chemical shifts and coupling constants for the isoquinoline protons would depend on the specific electronic environment of each proton.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (-C=O) | 170 - 180 |

| Methylene (-CH₂) | 40 - 50 |

| Isoquinoline Aromatic Carbons | 120 - 155 |

Note: The chemical shifts of the isoquinoline carbons are influenced by the nitrogen atom and the substituent.

Table 3: Typical Infrared (IR) Absorption Frequencies

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |

| C-O stretch (Carboxylic acid) | 1210 - 1320 | Medium |

| C=N stretch (Isoquinoline) | 1620 - 1650 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak |

Theoretical and Computational Studies of 2 Isoquinolin 7 Yl Acetic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.govresearchgate.net This method is effective for predicting molecular geometries, energies, and other properties by modeling the electron density. For complex heterocyclic compounds like 2-(isoquinolin-7-yl)acetic acid, DFT calculations can provide a deep understanding of their intrinsic chemical nature. nih.gov

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy state. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d) or 6-311++G**), the equilibrium geometry of this compound can be determined. nih.govcapes.gov.br This calculation yields optimized bond lengths, bond angles, and dihedral angles. For instance, in related isoquinoline (B145761) systems, the C-N bond in the pyridinoid ring is approximately 1.34 Å, and the C-C bond between the methylene (B1212753) and carbonyl groups in the acetic acid side chain is about 1.50 Å. The nitrogen atom in the isoquinoline ring creates an electron-withdrawing effect, influencing the electronic distribution across the molecule.

Electronic structure analysis provides information about the distribution of electrons within the molecule, which is crucial for understanding its stability and reactivity. While specific single-crystal X-ray diffraction data for this compound are not reported, analysis of analogous compounds suggests that molecules like this may exhibit monoclinic or orthorhombic crystal systems, with π-π stacking interactions between the aromatic rings.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govekb.eg A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. nih.govekb.eg In organic molecules, structural features like aromatic rings, heteroatoms, and double bonds tend to decrease the HOMO-LUMO gap, as they are associated with high electron density and potential for delocalization. nih.gov For various conjugated aromatic compounds, HOMO-LUMO gaps can range from approximately 1.85 eV to 2.12 eV. csic.es

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. bhu.ac.inmdpi.com

Negative Regions (Red/Yellow): These areas have an excess of electrons and are characteristic of nucleophilic sites, prone to attack by electrophiles. In a molecule like this compound, these regions would likely be located around the nitrogen atom and the oxygen atoms of the carboxylic acid group. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and represent electrophilic sites, susceptible to nucleophilic attack. researchgate.netbhu.ac.in These are typically found around hydrogen atoms. bhu.ac.in

Neutral Regions (Green): These areas have a near-zero potential. researchgate.net

The MEP surface provides insights into intermolecular interactions, such as hydrogen bonding. researchgate.net

Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. capes.gov.brrasayanjournal.co.in By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. Comparing this with experimental spectroscopic data allows for a detailed assignment of the observed vibrational modes. rasayanjournal.co.in

For this compound, key vibrational modes would include:

O-H Stretch: A broad peak from the carboxylic acid group, typically observed around 2500–3300 cm⁻¹.

C=O Stretch: A strong absorption from the carbonyl group of the carboxylic acid, expected in the range of 1700–1720 cm⁻¹.

Aromatic C-H Stretch: Bands appearing near 3050 cm⁻¹.

Ring Vibrations: C=C and C=N stretching vibrations within the isoquinoline ring structure.

Discrepancies between calculated (in the gas phase) and experimental (in the solid phase) frequencies can arise due to intermolecular interactions like hydrogen bonding in the solid state. nih.gov

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. These descriptors, including chemical potential, hardness, softness, and electrophilicity, are calculated from HOMO and LUMO energies. ajchem-a.com

Fukui functions are a powerful tool within DFT for identifying the most reactive sites in a molecule. researchgate.net They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net

f+(r): This function relates to the addition of an electron and identifies the sites most susceptible to nucleophilic attack (electrophilic sites). researchgate.net

f-(r): This function corresponds to the removal of an electron and highlights the sites most susceptible to electrophilic attack (nucleophilic sites). researchgate.net

By visualizing the Fukui functions on the molecular surface, one can pinpoint the specific atoms that are most likely to participate in chemical reactions, providing a more detailed picture of reactivity than MEP analysis alone.

Bond Dissociation Energies and Stability Assessments

The molecule's structure features several types of C-H, C-C, C-N, and O-H bonds, each with a distinct BDE. The stability of the isoquinoline ring system, a fused aromatic heterocycle, is high due to electron delocalization. The C-H bonds on the aromatic rings (isoquinoline and benzene (B151609) moieties) are expected to have high BDEs, typical for aryl C-H bonds, generally exceeding 110 kcal/mol (460 kJ/mol).

The acetic acid substituent introduces bonds with lower dissociation energies. The most notable are the C-C and C-H bonds of the methylene bridge (-CH2-) and the O-H bond of the carboxylic acid group.

Methylene C-H Bonds: The C-H bonds of the methylene group adjacent to the isoquinoline ring are benzylic-like and are expected to be weaker than the aromatic C-H bonds. Radical formation at this position is stabilized by resonance with the aromatic system.

Methylene-Carbonyl C-C Bond: The bond connecting the methylene group to the carbonyl carbon (C-C) is a critical linkage. Its BDE would be influenced by the electronic nature of both the isoquinoline ring and the carboxyl group. In similar acetic acid derivatives, this C-C bond fission is a potential decomposition pathway under thermal stress. researchgate.net

O-H Bond: The O-H bond in the carboxylic acid group is comparatively weak and its dissociation is crucial for the compound's acidic properties. Its BDE is typically lower than that of C-H bonds in similar environments.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating BDEs. These calculations would involve optimizing the geometry of the parent molecule and the resulting radical fragments to determine the energy difference. Such studies would likely confirm that the methylene C-H bonds and the O-H bond are the most probable sites for initial radical reactions, indicating their higher reactivity compared to the bonds within the stable aromatic core.

Table 1: Estimated Bond Dissociation Energies (BDE) for Relevant Bond Types Note: These are general, representative values. Specific BDEs for this compound would require dedicated computational analysis.

| Bond Type | General Structure | Representative BDE (kJ/mol) | Reference |

| Aromatic C-H | Ar-H | ~460-470 | |

| Benzylic C-H | Ar-CH2-H | ~370 | |

| Carboxylic Acid O-H | R-C(O)O-H | ~430-440 | |

| Acetic Acid C-C | R-CH2-COOH | ~350 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time, providing detailed insights into their conformational flexibility. semanticscholar.org For this compound, MD simulations can elucidate the range of accessible conformations, particularly concerning the orientation of the acetic acid side chain relative to the rigid isoquinoline ring system.

An MD simulation of this molecule would model the atomic movements by solving Newton's equations of motion for the system. semanticscholar.org The primary focus of such a simulation would be the torsional angles that define the side chain's conformation:

Ar-C Bond Rotation: The rotation around the single bond connecting the methylene carbon to the C7 position of the isoquinoline ring.

C-C Bond Rotation: The rotation around the single bond between the methylene carbon and the carbonyl carbon of the acetic acid group.

By simulating the molecule in a solvent (e.g., water) at a specific temperature, researchers can map the potential energy surface and identify low-energy, stable conformations and the energy barriers between them. Analysis of the simulation trajectory would yield key parameters like the Root Mean Square Deviation (RMSD) and Radius of Gyration (rGyr). nih.gov A stable RMSD would indicate that the molecule maintains its general structural integrity, while fluctuations would point to conformational changes. nih.gov

While specific MD studies on this compound are not prominently published, simulations on similar heterocyclic molecules have demonstrated the utility of this method. nih.govmdpi.com Such studies reveal how interactions with the solvent and intramolecular hydrogen bonding (e.g., between the carboxylic acid and the isoquinoline nitrogen, if sterically possible) can influence the preferred conformation. The flexibility of the acetic acid side chain is a critical determinant of how the molecule can interact with other molecules, such as receptors or crystal lattice neighbors.

In Silico Property Prediction relevant to Research Applications (excluding ADMET/pharmacokinetics/toxicity)

In silico (computational) methods are widely used to predict a variety of molecular properties, aiding in the design of new materials and guiding synthetic efforts. mdpi.com For this compound, these predictions offer valuable information for its potential research applications beyond the biological realm.

Electronic Properties: Quantum chemical calculations, such as DFT, can predict key electronic properties. Hückel π-electron density calculations suggest that the nitrogen atom's electron-withdrawing effect leads to localized electron density, predicting enhanced reactivity at the 4-position of the isoquinoline framework. Further calculations can determine:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the carboxylic oxygen atoms and the isoquinoline nitrogen would be electron-rich sites, while the carboxyl proton and certain ring protons would be electron-poor.

Spectroscopic Properties: Computational methods can predict spectroscopic data, which is invaluable for chemical identification and characterization.

NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For instance, protons on the isoquinoline ring are expected to resonate between δ 7.2–9.0 ppm.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can predict electronic absorption spectra. This compound is predicted to exhibit a π→π* transition from the isoquinoline ring around 270 nm and an n→π* transition from the carboxylic acid group near 210 nm.

Infrared (IR) Spectra: Calculations can predict vibrational frequencies, helping to assign peaks in experimental IR spectra, such as the characteristic C=O and O-H stretching of the carboxylic acid group.

Physicochemical Properties: Various algorithms can predict fundamental physicochemical properties relevant to its use as a chemical intermediate or in materials science.

Table 2: Predicted Physicochemical and Electronic Properties Note: These properties are derived from computational predictions and general chemical principles.

| Property | Predicted Value / Description | Relevance |

| Molecular Formula | C₁₁H₉NO₂ | Fundamental for identification and stoichiometry. |

| Molecular Weight | 187.19 g/mol | Used in quantitative chemical synthesis. |

| pKa | Estimated ~4-5 | The acidity of the carboxylic acid group is key to its reactivity in acid-base reactions and its potential as a ligand. |

| Reactivity Centers | Nucleophilic sites: N(isoquinoline), O(carbonyl); Electrophilic site: C4(isoquinoline) | Guides the design of synthetic reactions. |

| UV-Vis Absorption (λmax) | ~270 nm (π→π), ~210 nm (n→π) | Important for photochemical applications and analytical detection. |

These in silico predictions are instrumental in the early stages of research, allowing scientists to anticipate the molecule's behavior, design experiments more efficiently, and explore its potential as a building block in organic synthesis for creating more complex molecules.

Chemical Reactivity and Derivatization of 2 Isoquinolin 7 Yl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo several common transformations, including esterification, amidation, and reduction. These reactions provide a straightforward method for modifying the molecular structure and physicochemical properties of the parent compound.

Esterification Reactions and Ester Hydrolysis

2-(Isoquinolin-7-yl)acetic acid can be converted to its corresponding esters through reaction with various alcohols under acidic conditions. The most common method is the Fischer esterification, which typically employs a strong acid catalyst such as sulfuric acid and is often performed using the alcohol as the solvent. libretexts.orgwpmucdn.comchemguide.co.ukchemguide.co.uk This reaction is reversible, and to drive the equilibrium towards the ester product, an excess of the alcohol can be used or water can be removed as it is formed. chemguide.co.ukchemguide.co.uk More environmentally friendly methods may utilize a heterogeneous acid catalyst, such as Amberlyst-15, potentially under solvent-free conditions. gcsu.edu

The resulting esters can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is an irreversible process that goes to completion. This typically involves treating the ester with an aqueous solution of a strong base, like sodium hydroxide, followed by acidification to protonate the carboxylate salt and regenerate the carboxylic acid. nih.gov

| Reaction | Reagents and Conditions | Product | Reference(s) |

| Esterification | R-OH, H₂SO₄ (cat.), heat | 2-(Isoquinolin-7-yl)acetate ester | wpmucdn.com, chemguide.co.uk |

| Ester Hydrolysis | 1. NaOH (aq), heat; 2. H₃O⁺ | This compound | nih.gov |

Amidation Reactions and Formation of Peptide Conjugates

The carboxylic acid functionality of this compound can react with primary or secondary amines to form the corresponding amides. Direct reaction is often inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. sapub.org Therefore, the carboxylic acid is typically activated first. A common method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the formation of the amide bond. nih.govmdpi.com An alternative approach is the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, by treatment with thionyl chloride (SOCl₂). sapub.orgnih.gov This acid chloride can then readily react with an amine to yield the desired amide. nih.gov More recently, catalysts like tantalum(V) chloride (TaCl₅) have been shown to promote amidation. researchgate.net

The ability to form amide bonds allows for the conjugation of this compound to amino acids or peptides. nih.govmdpi.com This strategy is widely used in medicinal chemistry to combine the structural features of a bioactive molecule with the properties of peptides, potentially influencing factors like cell permeability and target binding. mdpi.com The synthesis of such conjugates would typically follow standard peptide coupling protocols.

| Reaction | Reagents and Conditions | Product Type | Reference(s) |

| Amidation (via coupling agent) | R¹R²NH, DCC | N-substituted 2-(isoquinolin-7-yl)acetamide | nih.gov, mdpi.com |

| Amidation (via acid chloride) | 1. SOCl₂; 2. R¹R²NH | N-substituted 2-(isoquinolin-7-yl)acetamide | sapub.org, nih.gov |

| Amidation (catalyzed) | R¹R²NH, TaCl₅ (cat.) | N-substituted 2-(isoquinolin-7-yl)acetamide | researchgate.net |

Reduction to Alcohol and Further Derivatization

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(isoquinolin-7-yl)ethanol. This transformation requires the use of strong reducing agents, as milder reagents will not reduce carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. It is important to select a reducing agent that will not also reduce the isoquinoline (B145761) ring system.

The resulting alcohol, 2-(isoquinolin-7-yl)ethanol, is itself a versatile intermediate. The hydroxyl group can undergo a variety of subsequent reactions, such as conversion to alkyl halides, ethers, or esters, or it can be oxidized back to the aldehyde or carboxylic acid level, providing further avenues for derivatization.

| Reaction | Reagents and Conditions | Product |

| Reduction | 1. LiAlH₄, THF; 2. H₂O/H₃O⁺ | 2-(Isoquinolin-7-yl)ethanol |

Reactions Involving the Isoquinoline Core

The isoquinoline ring system is an aromatic heterocycle that can undergo substitution reactions. The reactivity is influenced by the presence of the nitrogen atom and the fused benzene (B151609) ring.

Electrophilic Aromatic Substitution (EAS) Pattern Analysis

In isoquinoline, the pyridine (B92270) ring is electron-deficient due to the electron-withdrawing effect of the nitrogen atom, making it less reactive towards electrophiles than the benzene ring. gcwgandhinagar.comquimicaorganica.org Consequently, electrophilic aromatic substitution (EAS) occurs preferentially on the carbocyclic (benzene) ring. gcwgandhinagar.comquimicaorganica.orgquimicaorganica.orgimperial.ac.uk The positions most susceptible to electrophilic attack are C5 and C8, as the cationic intermediates formed by attack at these positions are more stable. quimicaorganica.org

The substituent at the 7-position, the acetic acid group (-CH₂COOH), will further influence the regioselectivity of the substitution. The carboxymethyl group is generally considered to be a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl oxygen. youtube.com Therefore, for an incoming electrophile, the directing effects would favor substitution at the positions meta to the C7 substituent, which are C6 and C8.

Considering the inherent reactivity of the isoquinoline ring (favoring C5 and C8) and the directing effect of the C7-substituent (favoring C6 and C8), the most likely position for electrophilic attack on this compound is the C8 position. The C5 position would be the next most likely site. Reactions such as nitration (using a mixture of nitric and sulfuric acid) and halogenation (e.g., with Br₂ and a Lewis acid catalyst, or greener methods using H₂O₂ and an ammonium halide in acetic acid) would be expected to follow this substitution pattern. wikipedia.orgresearchgate.net

| Reaction Type | Typical Reagents | Predicted Major Product(s) | Reference(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(8-Nitroisoquinolin-7-yl)acetic acid | gcwgandhinagar.com, quimicaorganica.org, wikipedia.org |

| Bromination | Br₂, FeBr₃ | 2-(8-Bromoisoquinolin-7-yl)acetic acid | wikipedia.org, researchgate.net |

Nucleophilic Additions and Substitutions

The electron-deficient nature of the pyridine ring in isoquinoline makes it susceptible to attack by nucleophiles. Nucleophilic substitution reactions on the isoquinoline ring typically occur at the C1 position. gcwgandhinagar.comquimicaorganica.orgquimicaorganica.orgyoutube.comquora.com For a substitution to occur, a good leaving group, such as a halide, must be present at this position. If this compound were to be derivatized to have a leaving group at C1, it would readily undergo substitution by a variety of nucleophiles.

In the absence of a leaving group, strong nucleophiles such as organolithium reagents or sodium amide can add to the C1 position in a reaction known as the Chichibabin reaction (for amination) or through direct nucleophilic addition. quimicaorganica.org The presence of the acetic acid group at the 7-position is unlikely to significantly alter this inherent reactivity pattern at the C1 position, although the acidic proton of the carboxylic acid would need to be considered when using strongly basic nucleophiles. It would likely be quenched by the nucleophile, requiring an additional equivalent of the reagent.

| Reaction Type | Reagents | Product (from a C1-halo precursor) | Reference(s) |

| Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, R₂NH, RS⁻) | 2-(1-Substituted-isoquinolin-7-yl)acetic acid | quimicaorganica.org, quimicaorganica.org |

| Organometallic Addition | R-Li | 2-(1-Alkyl/Aryl-1,2-dihydroisoquinolin-7-yl)acetic acid | quimicaorganica.org |

N-Oxidation and Quaternization Reactions

The nitrogen atom in the isoquinoline ring of this compound is a key site for chemical modification, readily undergoing N-oxidation and quaternization reactions. These transformations are fundamental in altering the electronic properties and biological activity of the parent molecule.

N-Oxidation:

The oxidation of the isoquinoline nitrogen to an N-oxide introduces a new functional group that can influence the molecule's reactivity and interactions. Isoquinoline N-oxide itself is a known human metabolite of isoquinoline. nih.gov The process of N-oxidation can be achieved using various oxidizing agents. Photochemical isomerization of isoquinoline N-oxide has been studied, highlighting its potential for further functionalization. sigmaaldrich.com For instance, isoquinoline N-oxide has been used in the synthesis of N-alkoxy isoquinolinium ion-terminated polystyrenes. sigmaaldrich.com

Furthermore, the N-oxide functionality can direct further substitutions on the isoquinoline ring. For example, palladium-catalyzed C2-heteroarylation of quinoline (B57606) N-oxide has been achieved with heteroaryl carboxylic acids, demonstrating the directing effect of the N-oxide group. mdpi.com Similarly, copper-catalyzed direct sulfoximination of quinoline-N-oxides at the C2 position has been reported. mdpi.com A straightforward method for the direct decarboxylative arylation of 1- and 3-carboxy isoquinoline N-oxides with aryl iodides has also been developed, proceeding selectively at the carboxy function site. nih.gov

Quaternization:

Quaternization involves the alkylation of the nitrogen atom, resulting in a positively charged quaternary ammonium salt. This modification significantly impacts the molecule's solubility and its potential to act as an intermediate in various chemical transformations. The quaternized derivatives can serve as precursors for the synthesis of more complex heterocyclic systems.

Regioselective Functionalization Strategies

The ability to selectively introduce functional groups at specific positions on the isoquinoline ring is crucial for developing derivatives with desired properties. Various strategies have been developed for the regioselective functionalization of isoquinolines and related heterocycles.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of quinolines and isoquinolines. For example, rhodium(III)-catalyzed [4+2]-annulation of benzamides with internal acetylene-containing α-CF3-α-amino carboxylates provides a pathway to functionalized isoquinolone derivatives. nih.gov This method allows for the construction of complex molecules from simpler starting materials. nih.gov

Decarboxylative cross-coupling reactions also offer a regioselective approach to functionalize isoquinoline systems. A method for the decarboxylative arylation of carboxy isoquinoline N-oxides has been shown to be highly regioselective, providing either C-1 or C-3 arylated products depending on the starting material. nih.gov This strategy has been utilized in the synthesis of 1,3-functionalized isoquinoline-based antitumor agents. nih.gov

Synthesis of Structural Analogues and Isomers

The synthesis of structural analogues and isomers of this compound is essential for structure-activity relationship (SAR) studies and the discovery of new bioactive compounds.

Several synthetic routes have been developed to access a variety of isoquinoline and quinoline derivatives. One approach involves the synthesis of isoquinolinyl- and pyridinyl-based analogs as dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase. nih.gov In these studies, different isomers, including 1-isoquinolinyl, 2-isoquinolinyl, and 7-isoquinolinyl derivatives, were synthesized and evaluated, revealing that the orientation of the isoquinoline ring can significantly affect biological activity. nih.gov

The synthesis of isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides from a common multicomponent reaction precursor has been reported, offering a divergent route to structurally related scaffolds. nih.gov This approach allows for the rapid generation of a library of compounds with diverse substitutions.

Furthermore, classical methods like the Pomeranz–Fritsch–Bobbitt cyclization are employed for the synthesis of the tetrahydroisoquinoline core, which can be further elaborated. mdpi.com Modern synthetic strategies also include one-pot, three-component condensation reactions catalyzed by rhodium complexes to produce polysubstituted isoquinolines. nih.gov The synthesis of various functionalized isoquinolone derivatives has also been achieved via Rh(III)-catalyzed [4+2]-annulation of benzamides with internal alkynes. nih.gov

The synthesis of isomers such as 2-(Quinolin-7-yl)acetic acid has also been documented, providing comparative compounds for biological and chemical studies.

Exploratory Research Applications and Methodological Development

Development as a Synthetic Building Block for Complex Molecules

As a synthetic building block, 2-(isoquinolin-7-yl)acetic acid offers two primary points for chemical modification: the carboxylic acid group and the isoquinoline (B145761) ring system. This duality allows for its incorporation into larger, more complex molecular architectures through a variety of synthetic strategies.

The isoquinoline core is a privileged structure in medicinal chemistry and natural products. nih.gov Synthetic strategies often focus on building upon this existing framework to create fused polycyclic systems. This compound can serve as a key precursor in such strategies. The acetic acid moiety provides a convenient handle for intramolecular cyclization reactions to form new rings fused to the isoquinoline skeleton. For instance, following activation of the carboxylic acid (e.g., conversion to an acid chloride or ester), it can react with a suitably positioned nucleophile, potentially introduced onto the isoquinoline ring in a separate step, to facilitate ring closure. This approach is instrumental in constructing novel heterocyclic systems, such as pyrrolo[2,1-a]isoquinolines, which are scaffolds found in a number of natural products with significant biological activities, including the lamellarin family of marine alkaloids. nih.gov Classical synthetic strategies like the Pomeranz–Fritsch and Bischler-Napieralski reactions are foundational for creating the initial isoquinoline core, which can then be elaborated using moieties like the acetic acid group. nih.gov

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large, diverse collections of related molecules, known as libraries. escholarship.org The structure of this compound is well-suited for use as a scaffold in combinatorial library development. nih.gov The carboxylic acid functional group is particularly amenable to high-throughput parallel synthesis, most commonly through amide bond formation. By reacting the acid with a diverse array of primary and secondary amines, a large library of amides can be generated, each with a unique substituent introduced by the amine building block. nih.gov

Furthermore, the isoquinoline ring itself can be pre-functionalized or diversified prior to the amide coupling step, adding another layer of complexity and diversity to the library. researchgate.net This dual approach—diversification at both the acid and the heterocyclic core—allows for the systematic exploration of the chemical space around the this compound scaffold. Such libraries are invaluable for screening against biological targets to identify new lead compounds in drug discovery programs. escholarship.orggoogle.com

Investigation as a Ligand in Coordination Chemistry

The presence of both a nitrogen atom in the isoquinoline ring and oxygen atoms in the carboxylate group makes this compound an attractive candidate for investigation as a ligand in coordination chemistry. mdpi.com These heteroatoms can act as Lewis basic sites, donating electron pairs to coordinate with metal ions.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The properties of a MOF—such as pore size, shape, and surface chemistry—are directly determined by the geometry and functionality of its constituent metal and ligand components. Carboxylate-containing molecules are among the most common organic linkers used in MOF synthesis.

While direct synthesis of a MOF using this compound as the primary linker has not been extensively documented, its structural motifs are highly relevant. For example, research on titanium-based MOFs has shown that ligands containing acetic acid groups can be successfully incorporated to enhance catalytic activity. nih.gov The carboxylic acid group of this compound could coordinate to metal centers to form the framework structure, while the isoquinoline unit would project into the pores, imparting specific chemical properties such as basicity or luminescence. This makes it a promising candidate for the design of functional MOFs for applications in catalysis, gas storage, or sensing.

The this compound molecule can function as a chelating ligand, binding to a single metal ion through multiple donor atoms. Specifically, it can act as a bidentate N,O-ligand, where the nitrogen atom of the isoquinoline ring and one of the oxygen atoms of the deprotonated carboxylate group coordinate to a metal center, forming a stable chelate ring. mdpi.com

Studies on structurally related compounds, such as (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and various naphthalene-based acetic acids, have demonstrated their ability to form stable complexes with a range of transition metals. mdpi.commdpi.com These include ions like copper(II), cobalt(II), cobalt(III), and iron(III). mdpi.com The coordination of these ligands can result in various geometries, including octahedral and square planar, depending on the metal ion and the stoichiometry of the complex. ekb.egresearchgate.net By analogy, this compound is expected to form stable chelate complexes with similar transition metals, making it a subject of interest for developing new catalysts, magnetic materials, or metallodrugs.

| Complex Type | Potential Metal Ions | Coordination Mode | Resulting Geometry |

| Mononuclear Chelate | Cu(II), Co(II) | Bidentate (N,O) | Square Planar, Octahedral |

| Polynuclear Complex | Fe(III), Ru(II) | Bridging (carboxylate) | Varies |

Role in Materials Science Research

The incorporation of rigid, aromatic structures like isoquinoline into materials can impart desirable thermal, mechanical, and photophysical properties. Research into derivatives of this compound is exploring their potential in advanced materials.

This includes its potential use as a polymerizable monomer . By chemically modifying the molecule to introduce a polymerizable functional group, such as a methacrylate (B99206) or vinyl group, it can be transformed into a monomer. nih.govresearchgate.net Copolymerization of this functionalized monomer with other standard monomers would produce polymers where the isoquinoline acetic acid moiety is a pendant group along the polymer chain. Such materials could have applications as specialty adhesives, coatings, or functional polymers where the properties of the isoquinoline unit (e.g., its ability to interact with surfaces or its optical characteristics) are beneficial. researchgate.net

Use in Analytical Method Development

The development of robust analytical methods is crucial for the characterization, quantification, and quality control of new chemical entities. While this compound possesses a chromophore in its isoquinoline ring system, making it theoretically detectable by UV-based chromatographic techniques, a comprehensive review of published literature reveals a notable absence of specific studies detailing its use as a chromatography standard or a derivatization agent.

Generally, compounds of similar structure are utilized in High-Performance Liquid Chromatography (HPLC) methods, often employing reversed-phase columns (such as C18) with mobile phases consisting of acetonitrile (B52724) and water, sometimes with additives like acetic acid or formic acid to improve peak shape and resolution. For instance, the analysis of various acetic acid derivatives has been achieved using such methods. nih.govmdpi.com However, specific validated analytical methods for the routine quantification of this compound using these techniques are not documented in publicly accessible scientific literature.

Similarly, there is no evidence to suggest that this compound has been employed as a derivatization agent to enhance the detectability of other molecules in analytical assays.

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level

Elucidating the precise mechanism by which a compound inhibits an enzyme is critical for rational drug design. This involves kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and often employs computational methods like molecular docking to visualize the binding interactions.

A review of the scientific literature indicates that there are no specific studies detailing the investigation of enzyme inhibition mechanisms for this compound at a molecular level. While the isoquinoline nucleus is known to be a part of molecules that can interact with and inhibit various enzymes , the specific inhibitory activity and mechanism of this compound have not been characterized.

General principles of enzyme inhibition involve the binding of an inhibitor to an enzyme, which can be a reversible or irreversible process, and can occur at the active site or an allosteric site. rsc.org Molecular modeling and docking studies are powerful tools to predict the binding mode of a ligand within the active site of an enzyme. For example, such studies have been performed on diazine indole (B1671886) acetic acid derivatives to understand their inhibitory activity. nih.gov However, no such molecular docking or detailed kinetic studies have been published for this compound.

Future Research Directions and Unexplored Avenues

Stereoselective Synthesis Approaches for Chiral Analogues

The development of stereoselective synthetic methods to produce chiral analogues of 2-(Isoquinolin-7-yl)acetic acid is a critical area for future research. Chirality is a key factor in determining the biological activity of many pharmaceutical compounds. Introducing a chiral center, either at the α-position of the acetic acid moiety or on the isoquinoline (B145761) nucleus itself, could lead to the discovery of enantiomers with enhanced potency and selectivity for specific biological targets.

Several modern catalytic asymmetric methods could be adapted for this purpose. For instance, the use of chiral phosphoric acids as catalysts has proven effective in the enantioselective synthesis of isoquinoline-1,3(2H,4H)-dione derivatives through aza-Friedel–Crafts reactions. rsc.org This approach could potentially be modified to introduce a chiral substituent onto the isoquinoline ring of a suitable precursor to this compound. Another promising strategy involves anion-binding catalysis , which has been successfully applied to the enantioselective dearomatization of isoquinolines to generate cyclic α-aminophosphonates. rsc.org Adapting this methodology could allow for the stereocontrolled addition of a two-carbon unit to the isoquinoline ring.

Furthermore, asymmetric phase-transfer catalysis has been utilized for the highly enantioselective (3+3) cycloaddition reactions to produce chiral rsc.orgnih.govacs.orgtriazino[5,4-a]isoquinoline derivatives, achieving excellent yields and enantioselectivities. acs.org Exploring similar strategies could lead to the construction of a chiral isoquinoline framework that can be further elaborated to the target acetic acid derivative.

Biocatalysis also presents a green and highly selective alternative. Enzymes such as norcoclaurine synthase are known to catalyze the Pictet-Spengler reaction to produce chiral tetrahydroisoquinolines. nih.gov Future research could focus on engineering or discovering enzymes capable of acting on precursors to this compound to generate chiral analogues.

A summary of potential stereoselective synthesis strategies is presented in the table below.

| Catalytic Approach | Potential Application to this compound Analogues | Key Advantages |

| Chiral Phosphoric Acid Catalysis | Enantioselective functionalization of the isoquinoline ring. | High enantioselectivity, mild reaction conditions. |

| Anion-Binding Catalysis | Stereoselective dearomatization and subsequent functionalization. | Novel activation mode, access to unique chiral structures. |

| Asymmetric Phase-Transfer Catalysis | Enantioselective cycloaddition reactions to build the chiral isoquinoline core. | High yields and enantioselectivities, operational simplicity. |

| Biocatalysis | Enzymatic Pictet-Spengler reaction or other transformations to create chiral precursors. | High stereoselectivity, environmentally friendly conditions. |

Photo-Reactivity and Photophysical Properties

The isoquinoline scaffold is a known fluorophore, and its derivatives often exhibit interesting photophysical properties. mdpi.comresearchgate.net Investigating the photo-reactivity and photophysical characteristics of this compound is a largely unexplored but potentially fruitful area of research. Such studies could reveal applications in areas like fluorescent probes, sensors, or photo-responsive materials.

Future research should focus on a systematic investigation of the absorption and emission properties of this compound and its derivatives. This would involve measuring key photophysical parameters such as absorption and emission maxima (λabs and λem), molar absorptivity (ε), fluorescence quantum yields (Φf), and fluorescence lifetimes (τ). The influence of solvent polarity and pH on these properties should also be examined to understand the nature of the excited states and potential for excited-state intramolecular proton transfer (ESIPT).

While specific data for this compound is not available, the photophysical properties of some related isoquinoline derivatives have been reported and can serve as a guide for future investigations. mdpi.comrsc.orgresearchgate.net

| Isoquinoline Derivative | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Solvent |

| Isoquinoline-fused benzimidazole (B57391) derivatives | 356–394 | 403–444 | 0.063–0.471 | CHCl3 |

| Various substituted isoquinolines | - | - | - | 0.1 M H2SO4 |

Further research could also explore the photo-reactivity of the compound, for example, its potential to undergo photochemical reactions such as cycloadditions or rearrangements upon irradiation with UV or visible light.

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic techniques like 1D NMR and mass spectrometry are essential for routine characterization, the application of advanced spectroscopic methods could provide deeper insights into the structure, dynamics, and intermolecular interactions of this compound.

Two-dimensional (2D) NMR spectroscopy is a powerful tool for unambiguous structure elucidation, especially for complex molecules. numberanalytics.comomicsonline.orgnumberanalytics.com Techniques such as COSY (Correlation Spectroscopy) can confirm the proton-proton coupling network within the molecule, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can establish the one-bond and multiple-bond correlations between protons and carbons, respectively. news-medical.netresearchgate.net These techniques would be invaluable for confirming the substitution pattern and for the structural analysis of any newly synthesized derivatives.

Solid-state NMR (ssNMR) is another advanced technique that could be employed to study the compound in its solid form. nih.gov This can provide information about the crystal packing, polymorphism, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group.

The table below outlines potential advanced spectroscopic techniques and the information they could yield for this compound.

| Spectroscopic Technique | Information Obtainable |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals, confirmation of connectivity, and structural elucidation of derivatives. researchgate.netprinceton.edu |

| Nuclear Overhauser Effect Spectroscopy (NOESY) | Information on the spatial proximity of atoms, which can help determine the preferred conformation of the molecule in solution. news-medical.net |

| Solid-State NMR (ssNMR) | Characterization of crystalline and amorphous forms, study of polymorphism, and analysis of intermolecular interactions in the solid state. nih.gov |

Expansion of Ligand Design for Specific Molecular Interactions

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, and many of its derivatives exhibit a wide range of biological activities. acs.org The presence of both a hydrogen bond donor/acceptor in the isoquinoline ring and a carboxylic acid group makes this compound an attractive starting point for the design of ligands that can engage in specific molecular interactions with biological targets such as enzymes and receptors. The carboxylic acid moiety is a common feature in many drugs, where it can act as a key binding group. numberanalytics.com

Future research should explore the potential of this compound and its derivatives as inhibitors of various enzymes. For example, isoquinoline derivatives have been investigated as inhibitors of acetylcholinesterase, which is relevant to Alzheimer's disease, and aldose reductase, a target for diabetic complications. nih.govnih.gov Furthermore, related heterocyclic acetic acids have shown inhibitory activity against enzymes like mPGES-1, which is involved in inflammation and cancer. nih.gov

The development of a library of derivatives by modifying both the isoquinoline ring and the acetic acid side chain could lead to the discovery of potent and selective inhibitors. For instance, the carboxylic acid could be converted to esters, amides, or other bioisosteres to modulate the compound's pharmacokinetic properties.

The isoquinoline scaffold is also of interest in materials science. Dihydrothieno[2,3-c]isoquinolines have been studied as luminescent materials and corrosion inhibitors. acs.org The potential of this compound and its derivatives in these areas warrants investigation.

Development of Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a key goal in modern chemistry. Future research on this compound should focus on creating sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times. youtube.comyoutube.com The application of microwave irradiation to key steps in the synthesis of this compound, such as the construction of the isoquinoline ring via reactions like the Bischler-Napieralski or Pictet-Spengler reactions, could offer significant advantages over conventional heating methods. pharmaguideline.com

Flow chemistry is another green technology that enables continuous production with precise control over reaction parameters, improved safety, and easier scalability. nih.govresearchgate.net Developing a flow synthesis for this compound could lead to a more efficient and sustainable manufacturing process. researchgate.net

The use of biocatalysis , as mentioned in the context of stereoselective synthesis, is also a cornerstone of green chemistry. Employing enzymes for key transformations could lead to highly selective and environmentally friendly synthetic routes. nih.govresearchgate.net

The following table summarizes potential sustainable synthetic strategies for this compound.

| Green Chemistry Approach | Potential Application | Advantages |

| Microwave-Assisted Synthesis | Acceleration of key cyclization or functionalization steps. | Reduced reaction times, higher yields, energy efficiency. youtube.com |

| Flow Chemistry | Continuous production of the target compound or its intermediates. | Improved safety, scalability, and process control. nih.gov |

| Biocatalysis | Enzymatic synthesis of chiral or achiral precursors. | High selectivity, mild reaction conditions, renewable catalysts. researchgate.net |

| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally friendly alternatives. | Reduced environmental impact and improved safety. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Isoquinolin-7-yl)acetic acid, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : A common approach involves regioselective functionalization of isoquinoline derivatives. For example, bromination in acetic acid under controlled conditions (0–5°C) using catalysts like NaBr and TEMPO can enhance selectivity . Purification via recrystallization or column chromatography is critical. Yield optimization may require adjusting stoichiometry (e.g., molar ratios of reactants) and reaction time, as demonstrated in analogous syntheses of brominated phenylacetic acids .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common pitfalls?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions on the isoquinoline ring. For example, electron-withdrawing groups (e.g., Br) cause predictable shifts in aromatic protons .

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL) for structure refinement. Centrosymmetric hydrogen-bonded dimers (R(8) motifs) are common in acetic acid derivatives; ensure hydrogen bonding is accurately modeled .

- HPLC-MS : Validate purity (>95%) and detect by-products. Adjust mobile phase gradients to resolve polar impurities .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in electronic effects of substituents on this compound?

- Methodological Answer : Analyze C–C–C bond angles from X-ray data. Electron-withdrawing substituents (e.g., Br) increase angles (e.g., 121.5° vs. 118.2° for electron-donating groups), reflecting electronic perturbations on the aromatic ring . Pair crystallographic data with DFT calculations to correlate geometric distortions with Hammett parameters.

Q. What experimental strategies mitigate by-product formation during the synthesis of this compound derivatives?

- Methodological Answer :

- Stepwise Functionalization : Avoid simultaneous introduction of multiple reactive groups. For example, protect the acetic acid moiety during bromination to prevent side reactions .

- Catalytic Optimization : Use TEMPO or NaBr to suppress over-oxidation. Monitor reaction progress via TLC to terminate before by-product accumulation .

- Purification Protocols : Employ size-exclusion chromatography for high-molecular-weight impurities or fractional crystallization for isomers .

Q. How can hydrogen-bonding motifs in this compound derivatives inform solubility and reactivity predictions?

- Methodological Answer : Characterize O–H⋯O hydrogen-bonded dimers (R(8) motifs) via X-ray crystallography. These dimers reduce solubility in non-polar solvents; use DMSO or DMF for reactions requiring monomeric species. Hydrogen bonding also stabilizes intermediates in acid-catalyzed reactions .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between theoretical and observed -NMR chemical shifts in this compound derivatives?

- Methodological Answer :

- Solvent Effects : Account for solvent polarity (e.g., DMSO vs. CDCl) using reference tables.

- Dynamic Effects : Consider tautomerism or conformational exchange broadening signals. Variable-temperature NMR can identify slow-exchange processes .

- Computational Validation : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian or ORCA) to validate assignments .

Q. What statistical approaches ensure reproducibility in synthetic yield optimization for this compound?

- Methodological Answer : Implement factorial design of experiments (DoE) to test variables (temperature, catalyst loading, reaction time). Use ANOVA to identify significant factors. For example, a 2 factorial design revealed temperature as the dominant factor in analogous bromination reactions .

Tables for Key Data

| Property | Value/Observation | Reference |

|---|---|---|

| C–C–C Angle (Br-substituted) | 121.5° (electron-withdrawing effect) | |

| Hydrogen Bond Motif | R(8) dimer | |

| Optimal Bromination Temp. | 0–5°C (prevents over-oxidation) |

Retrosynthesis Analysis